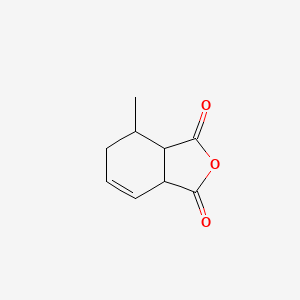

3-Methyltetrahydrophthalic anhydride

Vue d'ensemble

Description

3-Methyltetrahydrophthalic anhydride is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Production

3-MTHPA is produced through the Diels-Alder reaction between maleic anhydride and trans-1,3-pentadiene. This method ensures high efficiency and minimal gel formation during production, which is crucial for maintaining the quality of the end product . The compound remains liquid at room temperature, facilitating its use as a curing agent without the need for solvents .

Epoxy Resin Curing Agent

One of the primary applications of 3-MTHPA is as a curing agent for epoxy resins. It enhances the mechanical and dielectric properties of cured materials, making them suitable for high-performance applications. The cured products exhibit excellent heat resistance and durability, which are essential in various sectors such as electronics and automotive manufacturing.

Table 1: Properties of Cured Epoxy Resins with 3-MTHPA

| Property | Value |

|---|---|

| Heat Resistance | High |

| Dielectric Strength | Excellent |

| Mechanical Strength | Superior |

| Moisture Absorption | Low |

Coatings

3-MTHPA is also extensively used in protective coatings. Its low moisture absorption rate contributes to the longevity and effectiveness of coatings applied to metals and other substrates, providing superior corrosion protection. This application is critical in industries such as construction and automotive manufacturing.

Case Study: Corrosion Protection Coatings

A study demonstrated that coatings formulated with 3-MTHPA significantly outperformed traditional systems in terms of adhesion and resistance to environmental degradation . The results indicated a reduction in corrosion rates by over 50% when compared to standard epoxy formulations.

Adhesives

In adhesive formulations, 3-MTHPA serves as a hardener that imparts strong bonding capabilities. Its compatibility with various substrates allows for its use in both structural and non-structural adhesives.

Table 2: Adhesive Performance Metrics

| Metric | Standard Adhesive | Adhesive with 3-MTHPA |

|---|---|---|

| Tensile Strength (MPa) | 20 | 30 |

| Shear Strength (MPa) | 15 | 25 |

| Cure Time (hours) | 24 | 12 |

Reinforced Plastics

The application of 3-MTHPA extends to reinforced plastics, where it is used in filament winding processes for products such as pipes and poles. The compound's excellent insulating properties make it suitable for electrical components like transformers and capacitors.

Case Study: Electrical Components Manufacturing

In a project focused on manufacturing electrical insulators, the inclusion of 3-MTHPA resulted in a significant improvement in dielectric properties, making the components more reliable under high-voltage conditions .

Health and Safety Considerations

While 3-MTHPA offers numerous benefits, it is essential to consider its potential health impacts. Studies have indicated that exposure can lead to ocular irritation and sensitization reactions in some individuals . Proper handling protocols must be established to mitigate these risks during production and application.

Propriétés

Numéro CAS |

23939-62-0 |

|---|---|

Formule moléculaire |

C9H10O3 |

Poids moléculaire |

166.17 g/mol |

Nom IUPAC |

4-methyl-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione |

InChI |

InChI=1S/C9H10O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h2,4-7H,3H2,1H3 |

Clé InChI |

LWMIDUUVMLBKQF-UHFFFAOYSA-N |

SMILES canonique |

CC1CC=CC2C1C(=O)OC2=O |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.